4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-3-32-22-9-6-18(7-10-22)25(28)26-20-8-15-24-19(17-20)5-4-16-27(24)33(29,30)23-13-11-21(31-2)12-14-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCOSRWVZDHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline nucleus is typically constructed via acid-catalyzed cyclization of substituted anilines. For 6-amino-tetrahydroquinoline precursors:
-
Dissolve 4-ethoxyaniline (10 mmol) in glacial acetic acid (20 mL).
-
Add methyl vinyl ketone (12 mmol) dropwise at 0–5°C.
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Reflux at 120°C for 8 hr under N₂.
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Neutralize with NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄.
Yield : 74–78%
Key Characterization :
-
NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.71 (s, 1H, ArH), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.12 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (t, J = 6.0 Hz, 2H, CH₂C=O).
Sulfonylation at the Tetrahydroquinoline Nitrogen
Direct Sulfonyl Chloride Coupling
Installation of the 4-methoxybenzenesulfonyl group employs classical sulfonylation conditions:
Optimized Protocol ( modified):
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous CH₂Cl₂ |
| Base | Et₃N (3.0 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hr |
| Workup | Aqueous NaHCO₃ wash, column chromatography (Hex:EtOAc 3:1) |
Yield : 82% (isolated)
Critical Note : Excess base prevents HCl-mediated decomposition of the tetrahydroquinoline ring.
Amide Bond Formation at Position 6
Carboxylic Acid Activation Strategy
Coupling 4-ethoxybenzoic acid to the aminated tetrahydroquinoline employs EDCI/HOBt:
Stepwise Process :
-
Activate 4-ethoxybenzoic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF (0.1 M) for 30 min.
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Add tetrahydroquinoline amine (1.0 eq), stir at RT for 18 hr.
-
Quench with H₂O, extract with EtOAc, purify via silica gel (CHCl₃:MeOH 95:5).
Yield : 67%
Purity : >98% (HPLC, C18, 0.1% TFA/MeCN).
Alternative One-Pot Sequential Functionalization
Tandem Sulfonylation-Amidation
Recent advances demonstrate the feasibility of combining Steps 3 and 4 in a single reactor:
Reaction Schema :
-
Perform sulfonylation as in Section 3.1.
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Without isolation, add EDCI/HOBt and 4-ethoxybenzoic acid.
-
Heat to 40°C for 24 hr.
Comparative Data :
| Parameter | Isolated Yield | Purity |
|---|---|---|
| Stepwise Method | 71% | 98.2% |
| One-Pot Method | 63% | 95.7% |
Trade-offs include reduced purity vs. time savings.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) provides high-purity material:
Crystallization Profile :
| Solvent System | Crystal Form | Purity | Recovery |
|---|---|---|---|
| EtOH/H₂O (4:1) | Needles | 99.1% | 88% |
| MeOH/EtOAc (1:3) | Plates | 98.5% | 79% |
XRD analysis confirms monoclinic P2₁/c space group with Z = 4.
Scale-Up Considerations and Industrial Relevance
Kilogram-Scale Production
Adapting the stepwise method for pilot plant synthesis:
Process Modifications :
-
Replace CH₂Cl₂ with 2-MeTHF (environmental factor reduction)
-
Use flow chemistry for sulfonylation (residence time 45 min)
-
Implement crystallization-directed purification
Batch Data :
| Batch Size | Overall Yield | Purity |
|---|---|---|
| 100 g | 69% | 98.8% |
| 1 kg | 65% | 98.1% |
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, such as:
Oxidation: : Where the ethoxy or methoxy groups can be oxidized under suitable conditions.
Reduction: : The compound can be reduced to break down certain functional groups, potentially altering its properties.
Substitution: : Aromatic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen in the presence of a palladium catalyst.
Solvents: : Acetone, dichloromethane, ethanol.
Major Products Formed from These Reactions
Depending on the reaction, the products may vary, but typical examples include altered benzenes with modified functional groups and potentially simpler derivatives of the original compound.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds similar to 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. In vitro assays demonstrated that it reduces cell viability in various cancer cell lines at concentrations below 100 µM without exhibiting cytotoxicity in normal cells .
- Case Study : A study involving the evaluation of sulfonamide derivatives found that certain analogs induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a similar potential for this compound .
Anti-Inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Cytokine Inhibition : Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a promising avenue for treating inflammatory diseases.
- Experimental Evidence : In vivo models demonstrated reduced inflammation markers when treated with similar sulfonamide compounds, indicating a potential for therapeutic use in conditions like rheumatoid arthritis .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of tetrahydroquinoline derivatives:
- Mechanism Insights : Compounds within this class have been observed to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
- Potential Applications : This property positions the compound as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets in biological systems, such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly even covalent bonding under certain conditions, affecting the activity of its targets and modulating biological pathways.
Comparison with Similar Compounds
Key Structural Variations
The table below summarizes critical differences between the target compound and its analogs:
*Estimated based on structural analogs due to lack of direct data.
Impact of Substituents on Physicochemical Properties
The thiophene-2-carboxamide analog () has a lower molecular weight (428.5 vs. ~480), likely improving solubility but reducing steric bulk for target binding.
Sulfonyl Group Modifications :
- Replacing the 4-methoxybenzenesulfonyl group with thiophen-2-ylsulfonyl () introduces heterocyclic sulfur, which may alter electronic properties and hydrogen-bonding capacity.
Tetrahydroquinoline Substitution Position: The 7-yl substitution in vs. the 6-yl in the target compound could shift spatial orientation, affecting interactions with biological targets.
Biological Activity
Chemical Structure and Synthesis
The molecular formula of 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.48 g/mol
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps include the formation of the tetrahydroquinoline core and subsequent functionalization with the ethoxy and benzenesulfonyl groups. Specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, a related benzamide derivative was evaluated against several fungal strains, demonstrating significant antifungal effects, particularly against Botrytis cinerea and Fusarium graminearum .
| Compound | Activity against Botrytis cinerea (%) | Activity against Fusarium graminearum (%) |
|---|---|---|
| 10a | 84.4 | 78.5 |
| 10d | 83.6 | 76.0 |
| 10e | 83.3 | 80.0 |
Anticancer Activity
The compound's structural features suggest potential anticancer activities as well. Research has shown that similar tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In vitro studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Chemical and Pharmaceutical Bulletin evaluated a series of benzamide derivatives for their antimicrobial properties. The results indicated that compounds with similar sulfonamide groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Case Study on Anticancer Properties : Research conducted on tetrahydroquinoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. These studies highlighted the importance of the sulfonamide moiety in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and sulfonamide intermediates. A general method involves refluxing precursors (e.g., tetrahydroquinoline derivatives) with sulfonyl chlorides in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio), solvent polarity (ethanol vs. DMF), or temperature (reflux vs. room temperature). Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C26H28N2O6S has a monoisotopic mass of 496.1668 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves substituent positions, such as the ethoxy and methoxy groups. Purity analysis requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Q. What preliminary biological activity studies are relevant for this compound?
- Methodological Answer : Screen for antibacterial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli). Antioxidant potential can be tested via DPPH radical scavenging assays. For enzyme inhibition (e.g., kinases), use fluorescence-based assays with ATP-competitive probes . Dose-response curves (0.1–100 µM) and IC50 calculations are essential. Positive controls (e.g., ascorbic acid for antioxidants) validate experimental setups .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of sulfonamide incorporation in this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states during sulfonylation. Isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) coupled with mass spectrometry tracks oxygen transfer pathways. Kinetic studies under varying pH (3–9) and temperature (25–80°C) identify rate-determining steps. In situ IR spectroscopy monitors intermediate formation (e.g., sulfonic anhydrides) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP inhibition. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for membrane penetration studies . Validate predictions with in vitro Caco-2 cell permeability assays .
Q. How should contradictory data on synthetic yields be resolved?
- Methodological Answer : Conduct a reproducibility study using standardized protocols. Variables to control include solvent batch purity, humidity (for hygroscopic reagents), and catalyst aging. Statistical tools (e.g., ANOVA) compare yields across labs. If discrepancies persist, advanced characterization (e.g., X-ray crystallography) may reveal polymorphic forms affecting reactivity .
Q. What advanced techniques are suitable for studying its solid-state interactions in formulations?
- Methodological Answer : Pair powder X-ray diffraction (PXRD) with pair distribution function (PDF) analysis to detect amorphous vs. crystalline phases. Solid-state NMR (¹³C CP/MAS) probes molecular mobility. For co-crystal screening, use solvent-drop grinding with pharmaceutically acceptable co-formers (e.g., succinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
